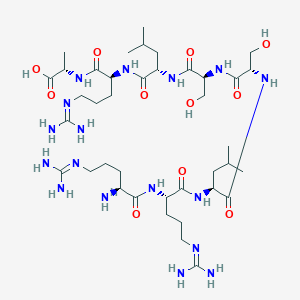

S6 peptide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

Fórmula molecular |

C39H75N17O11 |

|---|---|

Peso molecular |

958.1 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C39H75N17O11/c1-19(2)15-25(32(62)52-23(10-7-13-48-38(43)44)30(60)50-21(5)36(66)67)54-34(64)27(17-57)56-35(65)28(18-58)55-33(63)26(16-20(3)4)53-31(61)24(11-8-14-49-39(45)46)51-29(59)22(40)9-6-12-47-37(41)42/h19-28,57-58H,6-18,40H2,1-5H3,(H,50,60)(H,51,59)(H,52,62)(H,53,61)(H,54,64)(H,55,63)(H,56,65)(H,66,67)(H4,41,42,47)(H4,43,44,48)(H4,45,46,49)/t21-,22-,23-,24-,25-,26-,27-,28-/m0/s1 |

Clave InChI |

DFXBLVYBUIDYHO-VXBMVYAYSA-N |

SMILES isomérico |

C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |

SMILES canónico |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |

Origen del producto |

United States |

Foundational & Exploratory

The Core Function of Ribosomal Protein S6 Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribosomal protein S6 (RPS6), a key component of the 40S ribosomal subunit, plays a critical role in the intricate machinery of protein synthesis.[1][2] Beyond its structural function within the ribosome, RPS6 has emerged as a crucial nexus for signal transduction pathways that govern fundamental cellular processes. The post-translational modification of RPS6, specifically the phosphorylation of a cluster of serine residues on its C-terminal tail, is a highly regulated event that integrates signals from various growth factors and nutrients to control cell growth, proliferation, and metabolism.[1][3]

This technical guide delves into the core functions of the RPS6 C-terminal region, often studied using synthetic peptide analogues. For the purpose of this document, "RPS6 peptide" refers to this functionally significant C-terminal domain and its synthetic counterparts, which serve as invaluable tools for research and potential therapeutic development. We will explore the signaling cascades that converge on RPS6, the downstream cellular consequences of its phosphorylation, and its implications for drug discovery, particularly in oncology.

Signaling Pathways of RPS6 Phosphorylation

The phosphorylation of RPS6 is a tightly controlled process orchestrated by two major signaling pathways: the PI3K/AKT/mTOR pathway and the Ras/MEK/ERK pathway. These pathways are frequently hyperactivated in various diseases, including cancer, making RPS6 phosphorylation a critical biomarker and therapeutic target.[4][5][6]

Upstream Kinases and Phosphorylation Sites

RPS6 is phosphorylated on five key serine residues located at its C-terminus: Ser235, Ser236, Ser240, Ser244, and Ser247.[7] This phosphorylation is catalyzed by two main families of kinases:

-

p70 S6 Kinase (S6K): A primary effector of the mTORC1 complex, S6K1 and S6K2 are major kinases responsible for RPS6 phosphorylation in response to signals like growth factors and nutrients.[8]

-

p90 Ribosomal S6 Kinase (RSK): Activated by the MAPK/ERK pathway, RSK also contributes to the phosphorylation of RPS6, particularly at Ser235 and Ser236.[4]

The diagram below illustrates the convergence of these upstream signaling pathways on RPS6.

Downstream Cellular Functions

Phosphorylated RPS6 is implicated in a variety of downstream cellular processes that collectively promote cell growth and proliferation. While it was initially thought to be a major driver of global protein synthesis, studies in phospho-deficient RPS6 mouse models have revealed more nuanced roles.[3]

-

Regulation of Cell Size: Phosphorylation of RPS6 is a critical determinant of cell size. Mouse embryo fibroblasts (MEFs) with non-phosphorylatable RPS6 are significantly smaller than their wild-type counterparts.[3]

-

Control of Cell Proliferation: RPS6 phosphorylation influences cell cycle progression. Knockdown of RPS6 can induce cell cycle arrest at the G0/G1 phase.[9][10] Conversely, cells with non-phosphorylatable RPS6 can exhibit accelerated cell division, suggesting a complex regulatory role.[3]

-

Selective mRNA Translation: While not essential for global protein synthesis, RPS6 phosphorylation is thought to facilitate the translation of a specific subset of mRNAs, particularly those with a 5' terminal oligopyrimidine (TOP) tract, which often encode components of the translational machinery itself.

-

Tumor Progression and Drug Resistance: Hyperphosphorylation of RPS6 is frequently observed in various cancers and is associated with poor prognosis.[6][11] It has also been identified as a key mechanism in the development of acquired resistance to targeted therapies, such as MAPK pathway inhibitors in melanoma.[4]

Quantitative Data Summary

The following table summarizes key quantitative findings from studies on RPS6 function and its inhibition. This data highlights the measurable impact of RPS6 modulation on cellular processes.

| Parameter Measured | Experimental System | Key Finding | Reference |

| Cell Size | Mouse Embryo Fibroblasts (MEFs) with non-phosphorylatable RPS6 (rpS6P-/-) | rpS6P-/- MEFs are 24% smaller than wild-type MEFs. | [3] |

| Cell Cycle Distribution | rpS6P-/- MEFs | Percentage of cells in G1 phase decreased from 53.5% to 41.6% , indicating a shortening of the G1 phase. | [3] |

| Inhibitor Sensitivity (IC50) | A375 melanoma cells resistant to MAPK inhibitors | IC50 for Trametinib (MEK inhibitor) increased ~22-fold in resistant cells with hyperphosphorylated RPS6. | [4] |

| Inhibitor Sensitivity (IC50) | A375 melanoma cells resistant to MAPK inhibitors | IC50 for Dabrafenib (BRAF inhibitor) increased ~24 to 133-fold in resistant cells. | [4] |

| Protein Expression | Ovarian cancer cell lines (SKOV3, HO-8910) with RPS6 knockdown | Knockdown of RPS6 led to a significant decrease in the expression of Cyclin D1, Cyclin E, CDK2, CDK4, and CDK6. | [9] |

| Tumorigenicity | Cholangiocarcinoma xenograft models | RPS6 overexpression enhances tumorigenicity, while RPS6 silencing reduces it. | [12] |

Experimental Protocols

Investigating the function of the RPthis compound and its phosphorylation state requires specific and robust methodologies. Below are detailed protocols for key experiments commonly used in this field.

Western Blot Analysis of RPS6 Phosphorylation

This protocol is for detecting the phosphorylation status of RPS6 in cell lysates, a common method to assess the activation of upstream signaling pathways.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., NIH/3T3 or HeLa) to 70-80% confluency.

-

Serum-starve the cells overnight to reduce basal phosphorylation.

-

Treat cells with a stimulant (e.g., 10% FBS or 100 ng/ml PDGF) for 30 minutes to induce RPS6 phosphorylation.[13] Include untreated and vehicle-treated controls.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE:

-

Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% or 12% SDS-polyacrylamide gel.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Washing and Secondary Antibody Incubation:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG) at a 1:10,000 dilution for 1 hour at room temperature.[13]

-

-

Detection:

-

Wash the membrane again as in step 8.

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

-

-

Analysis:

-

Quantify band intensities using software like ImageJ. Normalize the phospho-RPS6 signal to the total RPS6 signal.

-

In Vitro S6 Kinase Assay

This assay measures the activity of S6K by its ability to phosphorylate a synthetic RPthis compound substrate.

Workflow Diagram:

References

- 1. Ribosomal protein S6 - Wikipedia [en.wikipedia.org]

- 2. proteopedia.org [proteopedia.org]

- 3. Ribosomal protein S6 phosphorylation is a determinant of cell size and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aberrant modulation of ribosomal protein S6 phosphorylation confers acquired resistance to MAPK pathway inhibitors in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ribosomal Protein S6: A Potential Therapeutic Target against Cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hyperphosphorylation of ribosomal protein S6 predicts unfavorable clinical survival in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Ribosomal Protein S6 Phosphorylation by Casein Kinase 1 and Protein Phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Ribosomal Protein S6 Phosphorylation in the Nervous System: From Regulation to Function [frontiersin.org]

- 9. Knockdown of ribosomal protein S6 suppresses proliferation, migration, and invasion in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Knockdown of ribosomal protein S6 suppresses proliferation, migration, and invasion in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Beyond ribosomal function: RPS6 deficiency suppresses cholangiocarcinoma cell growth by disrupting alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ABclonal [eu.abclonal.com]

- 14. Phospho-S6 Ribosomal protein (Ser235/236) antibody (29223-1-AP) | Proteintech [ptglab.com]

The Role of Ribosomal Protein S6 in Cardiac Hypertrophy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload and other stimuli. While initially adaptive, sustained hypertrophy can lead to heart failure. A key cellular process in hypertrophy is the increase in protein synthesis, which is tightly regulated by complex signaling networks. Central to this regulation is the phosphorylation of ribosomal protein S6 (rpS6), a component of the 40S ribosomal subunit. The phosphorylation of rpS6 is primarily mediated by the 70 kDa S6 kinases (S6K1 and S6K2), which are downstream effectors of the mammalian target of rapamycin (mTOR) signaling pathway. This technical guide provides an in-depth overview of the role of rpS6 in cardiac hypertrophy, focusing on the signaling pathways that govern its activation, the experimental evidence supporting its involvement, and detailed protocols for its study.

Introduction

Cardiac hypertrophy is characterized by an increase in cardiomyocyte size, enhanced protein synthesis, and the re-expression of a fetal gene program. The mTOR signaling pathway is a master regulator of cell growth and proliferation and plays a crucial role in the development of cardiac hypertrophy. A critical downstream branch of the mTOR pathway involves the activation of S6 kinases and the subsequent phosphorylation of ribosomal protein S6. Phosphorylated S6 is thought to enhance the translation of a specific subset of mRNAs, known as 5' terminal oligopyrimidine (5'TOP) mRNAs, which encode for components of the translational machinery itself, thereby amplifying protein synthesis capacity.

While the mTOR-S6K-S6 axis has been a focal point of research, its precise and indispensable role in cardiac hypertrophy is a subject of ongoing investigation. Studies using genetic knockout models have yielded complex and sometimes contradictory results, suggesting the involvement of redundant or compensatory signaling pathways. This guide will delve into the current understanding of the S6 protein's function in the hypertrophic heart, presenting the key signaling pathways, quantitative data from pivotal studies, and detailed experimental methodologies to facilitate further research in this area.

Signaling Pathways Regulating Ribosomal Protein S6 Phosphorylation

The phosphorylation of ribosomal protein S6 is a convergence point for multiple signaling pathways that are activated in response to hypertrophic stimuli. The canonical pathway involves the PI3K-Akt-mTOR axis.

The Canonical PI3K-Akt-mTOR-S6K Pathway

Hypertrophic stimuli, such as insulin-like growth factor 1 (IGF-1) and mechanical stress, activate phosphoinositide 3-kinase (PI3K), leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as protein kinase B). Akt, in turn, phosphorylates and inactivates the tuberous sclerosis complex (TSC), a negative regulator of mTOR complex 1 (mTORC1). The relief of this inhibition allows mTORC1 to phosphorylate and activate S6K1 and S6K2. These kinases then directly phosphorylate ribosomal protein S6 at multiple serine residues (S235/236, S240/244, and S247).

The Role of the ERK/RSK Pathway

The extracellular signal-regulated kinase (ERK) pathway, a subset of the mitogen-activated protein kinase (MAPK) cascade, is also activated by hypertrophic stimuli. Activated ERK can phosphorylate and activate the 90 kDa ribosomal S6 kinases (RSKs). RSKs, in turn, can phosphorylate ribosomal protein S6, suggesting a parallel pathway to mTORC1 for S6 activation.

The S6 Peptide as a Kinase Substrate: A Technical Guide for Researchers

Introduction

The ribosomal protein S6 (rpS6) is a critical component of the 40S ribosomal subunit and a key player in the regulation of protein synthesis and cell growth. Synthetic peptides derived from the phosphorylation domains of rpS6, collectively referred to as S6 peptides, serve as crucial tools in cell signaling research and drug discovery. They are primary substrates for a class of serine/threonine kinases known as S6 Kinases (S6Ks), which are central effectors in the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is implicated in numerous diseases, including cancer, diabetes, and obesity, making the study of S6K activity paramount.[1][2]

This technical guide provides an in-depth overview of the S6 peptide as a kinase substrate. It is designed for researchers, scientists, and drug development professionals, offering detailed information on the underlying signaling pathways, quantitative phosphorylation data, and comprehensive experimental protocols for utilizing S6 peptides in kinase assays.

The PI3K/Akt/mTOR/S6K Signaling Pathway

The phosphorylation of the this compound is a hallmark of activation of the PI3K/Akt/mTOR signaling cascade. This pathway integrates signals from growth factors and nutrients to control essential cellular processes like cell growth, proliferation, and survival.[3][4][5]

The canonical activation sequence is as follows:

-

Upstream Activation: Growth factors bind to receptor tyrosine kinases (RTKs), leading to the activation of Phosphoinositide 3-kinase (PI3K).

-

Akt Activation: PI3K phosphorylates PIP2 to generate PIP3, which recruits and activates Akt (also known as Protein Kinase B) and its upstream activator PDK1.[6]

-

mTORC1 Activation: Activated Akt phosphorylates and inhibits the TSC1/TSC2 complex. This relieves the inhibition on the small GTPase Rheb, allowing it to activate the mTOR Complex 1 (mTORC1).[6]

-

S6K1 Activation: mTORC1, a central regulator of cell growth, directly phosphorylates and activates p70 S6 Kinase 1 (S6K1) at key residues, including Threonine 389.[7][8] Full activation of S6K1 also requires phosphorylation by PDK1 in the activation loop (Threonine 229).[1][9]

-

S6 Phosphorylation: Activated S6K1 then phosphorylates multiple substrates, most notably the ribosomal protein S6 (rpS6) at several serine residues.[7] This event is thought to enhance the translation of specific mRNAs, thereby promoting protein synthesis and cell growth.[10]

The pathway also features critical negative feedback loops. For instance, activated S6K1 can phosphorylate and inhibit Insulin Receptor Substrate 1 (IRS-1), dampening the upstream PI3K/Akt signaling.[1][5]

Data Presentation: Phosphorylation and Kinase Specificity

The utility of the this compound as a substrate is defined by its specific phosphorylation sites and the kinases that target them.

Table 1: Phosphorylation Sites on Ribosomal Protein S6 (rpS6)

The C-terminus of rpS6 contains a cluster of five serine residues that are phosphorylated in a hierarchical and ordered manner.[10][11][12] Peptides used in kinase assays are typically designed to encompass one or more of these sites.

| Phosphorylation Site | Primary Kinase(s) | Role / Order of Phosphorylation |

| Ser236 | S6K1/2, RSK | Considered the primary and initial phosphorylation site.[10][11] |

| Ser235 | S6K1/2, RSK, PKA | Phosphorylation typically follows Ser236.[11][12] |

| Ser240 | S6K1/2 | A key site phosphorylated by S6K.[11] |

| Ser244 | S6K1/2 | Part of the sequential phosphorylation cascade.[11] |

| Ser247 | Casein Kinase 1 (CK1) | Requires prior phosphorylation of upstream sites for its own modification.[11] |

Table 2: Key Kinases Targeting the this compound

While S6K1 and S6K2 are the most studied kinases that phosphorylate rpS6, other members of the AGC kinase family can also target these sites.

| Kinase | Family | Key Upstream Activators | Key Substrates (in addition to rpS6) |

| p70 S6 Kinase 1 (S6K1) | AGC | mTORC1, PDK1 | eIF4B, eEF2K, BAD, IRS-1[2][9] |

| p70 S6 Kinase 2 (S6K2) | AGC | mTORC1, PDK1 | Substrate specificity is similar to S6K1.[13] |

| p90 Ribosomal S6 Kinase (RSK) | AGC | ERK1/2 (MAPK pathway) | CREB, c-Fos, GSK3β |

| Protein Kinase A (PKA) | AGC | cAMP | CREB, L-type calcium channels |

Experimental Applications and Protocols

S6 peptides are invaluable reagents for measuring kinase activity, screening for inhibitors, and elucidating signaling pathway dynamics.[14][15][16] They are commonly used in two main types of in vitro kinase assays: radiometric and luminescence-based.

Protocol 1: In Vitro S6 Kinase Assay (Radiometric)

This traditional method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into the this compound substrate.

Materials:

-

Purified, active S6 Kinase (e.g., S6K1)

-

S6 Kinase Substrate Peptide (e.g., derived from rpS6 residues 229-239)[17][18]

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

Cold ATP stock solution (e.g., 10 mM)

-

P81 phosphocellulose paper squares

-

Wash Buffer (e.g., 0.75% Phosphoric Acid)

-

Acetone

-

Scintillation fluid and counter

Procedure:

-

Prepare Reaction Mix: On ice, prepare a master mix containing kinase buffer, cold ATP, and [γ-³²P]ATP. The final ATP concentration is typically 50-100 µM.

-

Set up Kinase Reaction: In a microcentrifuge tube, add the desired amount of this compound substrate and test inhibitor (if applicable). Add the kinase enzyme. The final reaction volume is typically 25-50 µL.[19]

-

Initiate Reaction: Add the [γ-³²P]ATP master mix to the tube to start the reaction.

-

Incubate: Incubate the reaction tubes in a 30°C water bath for 10-30 minutes with gentle agitation.[19] The reaction should be kept within the linear range of the assay.

-

Terminate Reaction & Spot: Stop the reaction by spotting a 25 µL aliquot onto the center of a numbered P81 phosphocellulose paper square. The peptide substrate binds to the paper, while unincorporated ATP does not.[19]

-

Wash: Wash the P81 squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Follow with a brief wash in acetone to aid drying.[19]

-

Count: Place the dried P81 squares into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Analysis: Compare the CPM of enzyme-containing samples to control samples (no enzyme) to determine the specific kinase activity.

Protocol 2: In Vitro S6 Kinase Assay (Luminescence-based, ADP-Glo™)

This non-radioactive method quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Purified, active S6 Kinase

-

S6 Kinase Substrate Peptide

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[14]

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Set up Kinase Reaction: In a well of a white plate, add the kinase buffer, this compound substrate, and the test inhibitor (if applicable). Add the S6 kinase enzyme.[14]

-

Initiate Reaction: Initiate the reaction by adding the ATP solution. The final reaction volume is typically 10-25 µL.

-

Incubate: Incubate the plate at 30°C for 30-60 minutes.[14]

-

Terminate Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.[14]

-

Generate Luminescent Signal: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back into ATP, which is then used by a luciferase/luciferin reaction to generate a light signal proportional to the initial ADP amount. Incubate at room temperature for 30-60 minutes.

-

Measure Luminescence: Read the luminescence using a plate-reading luminometer.

-

Analysis: The light signal is directly proportional to the kinase activity. Compare signals from test wells to positive and negative controls.

Application in Drug Discovery

The central role of the mTOR/S6K pathway in cancer and metabolic diseases makes S6K a prime therapeutic target.[2][20] this compound-based assays are fundamental to the drug discovery process for identifying and characterizing S6K inhibitors.

High-throughput screening (HTS) campaigns utilize these robust and reproducible assays to screen large chemical libraries for compounds that inhibit this compound phosphorylation.[2][20] Hits from these screens are then subjected to further characterization, including determining their potency (IC₅₀) and selectivity against other kinases, often using the same assay formats. The development of potent and selective S6K inhibitors provides valuable tool compounds to further probe the function of S6 kinases and serves as a starting point for developing new therapeutics.[20][21]

Conclusion

The this compound is more than just a fragment of a ribosomal protein; it is a powerful and specific tool for interrogating one of the most critical signaling pathways in human biology. Its use as a substrate in robust kinase assays enables the precise measurement of S6K activity, facilitating a deeper understanding of the complex regulatory networks governing cell growth and metabolism. For professionals in drug development, this compound-based assays are indispensable for the discovery and optimization of targeted therapies aimed at correcting the pathological dysregulation of the mTOR/S6K axis.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Frontiers | S6 kinase 1 at the central node of cell size and ageing [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Structural Basis of Human p70 Ribosomal S6 Kinase-1 Regulation by Activation Loop Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ab :: Animal Bioscience [animbiosci.org]

- 11. Regulation of Ribosomal Protein S6 Phosphorylation by Casein Kinase 1 and Protein Phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Ribosomal Protein S6 Phosphorylation in the Nervous System: From Regulation to Function [frontiersin.org]

- 13. Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. glpbio.com [glpbio.com]

- 16. cpcscientific.com [cpcscientific.com]

- 17. abbiotec.com [abbiotec.com]

- 18. S6 Kinase Substrate (229-239) [anaspec.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. oncotarget.com [oncotarget.com]

- 21. oncotarget.com [oncotarget.com]

Mechanism of Ribosomal Protein S6 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanisms governing the phosphorylation of the 40S ribosomal protein S6 (rpS6). As a critical regulatory node in cell growth and proliferation, understanding the signaling pathways, key enzymatic players, and functional consequences of S6 phosphorylation is paramount for research and therapeutic development. This document details the core signaling axes, presents quantitative data on phosphorylation events, outlines key experimental methodologies, and provides visual diagrams of the underlying processes.

Introduction to Ribosomal Protein S6

The eukaryotic ribosome, a complex machinery responsible for protein synthesis, is composed of a small 40S and a large 60S subunit. Ribosomal protein S6 (rpS6) is a key component of the 40S subunit.[1][2] Historically, rpS6 was the first ribosomal protein identified to undergo post-translational modification, specifically phosphorylation.[1][2] This modification occurs in response to a wide array of stimuli, including growth factors, nutrients, and mitogens, making phosphorylated S6 (p-rpS6) a widely used biomarker for the activation of specific signaling pathways, most notably the mTORC1 pathway.[1][2][3][4]

Phosphorylation of rpS6 is a highly conserved process occurring on a cluster of five serine residues at its carboxy-terminus: Ser235, Ser236, Ser240, Ser244, and Ser247.[1][3] This phosphorylation is hierarchical and ordered, typically initiating at Ser236, followed by Ser235, Ser240, Ser244, and finally Ser247.[1] While the precise function of this modification is still under investigation, it is correlated with the enhanced translation of a specific class of mRNAs known as 5' TOP (5' terminal oligopyrimidine tract) mRNAs, which encode for components of the translational machinery itself.[5]

Core Signaling Pathways Regulating S6 Phosphorylation

The phosphorylation of rpS6 is not governed by a single linear pathway but is rather a point of convergence for multiple signaling cascades. The two most prominent pathways are the PI3K/mTOR and the Ras/MAPK cascades.

The primary and most studied pathway leading to rpS6 phosphorylation is initiated by growth factors (e.g., insulin, IGF-1) that activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[6] Activated Akt phosphorylates and inactivates the Tuberous Sclerosis Complex (TSC) protein complex (TSC1/TSC2).[7] The TSC complex functions as a GTPase-activating protein (GAP) for the small GTPase Rheb (Ras homolog enriched in brain).[7] Inactivation of TSC allows Rheb to accumulate in its GTP-bound, active state, which in turn activates the master growth regulator, mammalian Target of Rapamycin Complex 1 (mTORC1).[7][8]

Activated mTORC1 directly phosphorylates and activates the p70 Ribosomal S6 Kinase 1 (S6K1).[6][7][9] S6K1 is the principal kinase responsible for phosphorylating all five serine residues on rpS6.[1][3] The activation of S6K1 itself is a multi-step process requiring phosphorylation at several sites, with the phosphorylation of Threonine 389 (Thr389) by mTORC1 being a key activating step.[10]

An alternative, mTOR-independent pathway for rpS6 phosphorylation is mediated by the Ras/ERK/RSK signaling cascade.[11] Mitogenic stimuli can activate Ras, leading to the activation of the Raf/MEK/ERK kinase cascade. ERK can then activate the p90 Ribosomal S6 Kinase (RSK).[11][12] Studies have shown that RSK exclusively phosphorylates rpS6 at Ser235 and Ser236.[11] This pathway is particularly important as it provides a mechanism for rpS6 phosphorylation that is independent of mTORC1 signaling.[11] In fact, in cells where S6K1 and its isoform S6K2 are genetically deleted, phosphorylation at Ser235/236 persists in an ERK-dependent manner, highlighting the distinct role of RSK.[6][11]

While S6K1 and RSK are the major kinases, other enzymes contribute to the complex regulation of rpS6 phosphorylation at specific sites. These include:

-

Protein Kinase A (PKA): Can target Ser235 and Ser236.[1]

-

Casein Kinase 1 (CK1): Selectively phosphorylates the Ser247 residue.[1][13]

Conversely, the dephosphorylation of all five serine residues on rpS6 is primarily accomplished by a single phosphatase, Protein Phosphatase-1 (PP-1).[1][2][4] Genetic knockdown or chemical inhibition of PP-1 leads to a marked increase in rpS6 phosphorylation, confirming its role as the primary rpS6 phosphatase.[14]

Quantitative Data: Kinase Specificity and Inhibition

The precise targeting of serine residues by different kinases is a key aspect of rpS6 regulation. This information is critical for designing experiments and interpreting results.

Table 1: Kinase Specificity for rpS6 Phosphorylation Sites

| Phosphorylation Site | Primary Kinase(s) | Pathway | Reference(s) |

| Ser235 / Ser236 | S6K1, RSK, PKA | mTORC1, MAPK, PKA | [1][11] |

| Ser240 / Ser244 | S6K1 | mTORC1 | [1][11] |

| Ser247 | S6K1, CK1 | mTORC1 | [1][13] |

Table 2: Pharmacodynamic Inhibition Data

| Inhibitor | Target Pathway | Cell Type / System | Parameter | Value | Reference(s) |

| Sirolimus (Rapamycin) | mTORC1 | Human T Cells (in whole blood) | IC₅₀ for p-S6RP inhibition | 19.8 nM | [15] |

Signaling and Experimental Workflow Diagrams

Visualizing the complex biological pathways and experimental procedures is essential for clarity and comprehension. The following diagrams were generated using Graphviz (DOT language) in accordance with the specified requirements.

Caption: Core signaling pathways regulating rpS6 phosphorylation.

Caption: Workflow for analyzing S6 phosphorylation via Western blot.

Caption: General workflow for an in vitro kinase assay.

Detailed Experimental Protocols

The following protocols provide standardized methodologies for key experiments used to investigate rpS6 phosphorylation.

This method is used to detect the phosphorylation status of rpS6 in cell or tissue lysates.

-

Cell Lysis:

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using a suitable buffer (e.g., RIPA buffer) freshly supplemented with a cocktail of protease and phosphatase inhibitors (critical to preserve phosphorylation states).[16]

-

Scrape cells, collect the lysate, and clarify by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).[17]

-

Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the clarified lysates using a standard method like the BCA assay to ensure equal loading.

-

-

SDS-PAGE and Transfer:

-

Denature 20-50 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[16]

-

-

Antibody Incubation:

-

Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[16]

-

Incubate the membrane with a primary antibody specific for phospho-rpS6 (Ser235/236) overnight at 4°C with gentle agitation.[16][18] Dilute the antibody in blocking buffer as recommended by the manufacturer (e.g., 1:1000).[18][19]

-

Wash the membrane three times for 5-10 minutes each with TBST.[16]

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[16]

-

Wash the membrane again three times for 5-10 minutes each with TBST.[16]

-

-

Detection and Analysis:

-

Apply an Enhanced Chemiluminescence (ECL) detection reagent to the membrane.[16]

-

Capture the chemiluminescent signal using a digital imager or X-ray film.

-

For quantitative analysis, normalize the phospho-S6 signal to the total S6 protein signal. This is achieved by stripping the membrane and re-probing with an antibody for total rpS6, or by using a multiplex fluorescence-based detection system.[20]

-

This assay directly measures the ability of a kinase (e.g., S6K1) to phosphorylate a substrate (rpS6) in a controlled, cell-free environment.[21]

-

Materials:

-

Recombinant, active S6K1 enzyme.[21]

-

Recombinant substrate protein (e.g., purified full-length rpS6 or a peptide fragment).[21]

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate).[17][21]

-

ATP solution (e.g., 100 µM final concentration).[21]

-

5x Laemmli sample buffer.

-

-

Reaction Setup (for a 20-25 µL reaction):

-

On ice, combine the following in a microcentrifuge tube:

-

Include essential negative controls: a reaction without the S6K1 enzyme and a reaction without ATP.[21]

-

-

Kinase Reaction:

-

Analysis:

References

- 1. Frontiers | Ribosomal Protein S6 Phosphorylation in the Nervous System: From Regulation to Function [frontiersin.org]

- 2. Ribosomal Protein S6 Phosphorylation in the Nervous System: From Regulation to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ribosomal Protein S6 Phosphorylation: Four Decades of Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phospho-S6 Ribosomal Protein (Ser235/236) Antibody | Cell Signaling Technology [cellsignal.com]

- 6. scispace.com [scispace.com]

- 7. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mTORC1-Activated S6K1 Phosphorylates Rictor on Threonine 1135 and Regulates mTORC2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. RAS/ERK Signaling Promotes Site-specific Ribosomal Protein S6 Phosphorylation via RSK and Stimulates Cap-dependent Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ribosomal s6 kinase - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. biocompare.com [biocompare.com]

- 19. Phospho-S6 Ribosomal protein (Ser235/236) antibody (29223-1-AP) | Proteintech [ptglab.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. In vitro kinase assay and analysis of enzyme kinetics [bio-protocol.org]

An In-depth Technical Guide to the Core Properties of Synthetic S6 Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of synthetic S6 peptides, which are valuable tools for studying cellular signaling, particularly the mTOR pathway, and for developing potential therapeutic agents. This document details their biochemical characteristics, their role in signaling pathways, and the experimental protocols used for their analysis.

Introduction to Synthetic S6 Peptides

Synthetic S6 peptides are short amino acid sequences derived from the C-terminal region of the 40S ribosomal protein S6 (rpS6). rpS6 is a key substrate of the p70 S6 kinase (S6K), a downstream effector of the mammalian target of rapamycin (mTOR) signaling pathway.[1] The phosphorylation of rpS6 is a critical event in the regulation of cell growth, proliferation, and protein synthesis.[2] Synthetic S6 peptides serve as model substrates for in vitro kinase assays, enabling the detailed study of S6K activity and the screening of potential inhibitors.

Properties of Synthetic S6 Peptides

The utility of synthetic S6 peptides in research stems from their defined sequences and properties, which allow for reproducible experimental outcomes.

Peptide Sequences

Several synthetic S6 peptide sequences have been utilized in research, often designed to encompass the key phosphorylation sites of the native rpS6 protein.

| Peptide Name | Sequence | Key Features |

| S6-21[3][4] | AKRRRLSSLRASTSKSESSQK | Corresponds to the C-terminal 21 amino acids of human rpS6, containing multiple potential phosphorylation sites.[3][4] |

| R1-A13[5] | RRLSSLRASTSKS | A 13-amino acid peptide containing both cAMP- and insulin-regulated phosphorylation sites.[5] |

| PEP-0252[6] | Sequence corresponds to 16 amino acids near the center of human RPS6K1. | Used as a blocking peptide for a specific polyclonal antibody.[6] |

Quantitative Data: Kinase Kinetics

The phosphorylation of synthetic S6 peptides by various kinases can be quantified to determine key kinetic parameters. This data is crucial for understanding the efficiency and specificity of the enzymatic reaction.

| Peptide | Kinase | Apparent Km (µM) | Vmax (µmol/min/mg) | Specific Activity (nmol/min/mg) |

| R1-A13 | Protein Kinase C[5] | 30 | 0.16 | - |

| R1-A13 | Trypsin-activated Protein Kinase C[5] | 30 | 0.16 | - |

| S6-21 | S6/H4 Kinase[4] | - | - | 45 |

Signaling Pathways Involving S6 Phosphorylation

The phosphorylation of ribosomal protein S6 is a hallmark of mTORC1 activation. This pathway is a central regulator of cell growth and metabolism in response to various stimuli, including growth factors and nutrients.

Caption: The mTORC1 signaling pathway leading to the phosphorylation of ribosomal protein S6.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible study of synthetic S6 peptides.

In Vitro S6 Kinase Assay

This protocol outlines a typical radioactive kinase assay to measure the phosphorylation of a synthetic this compound by a specific kinase.

Materials:

-

Purified active S6 Kinase

-

Synthetic this compound substrate

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[7]

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter

Procedure:

-

Prepare the kinase reaction mixture in a microcentrifuge tube on ice. The final volume is typically 25-50 µL.

-

To the tube, add the Kinase Assay Buffer, the synthetic this compound to the desired final concentration (e.g., 30 µM).

-

Add the purified S6 Kinase to the reaction mixture.

-

Initiate the reaction by adding [γ-³²P]ATP (e.g., to a final concentration of 100 µM).

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

-

Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Wash once with acetone and let it air dry.

-

Quantify the incorporated radioactivity using a scintillation counter.

Caption: Workflow for a radioactive in vitro S6 kinase assay.

HPLC Purification of Phosphopeptides

High-Performance Liquid Chromatography (HPLC) is used to purify phosphopeptides from the reaction mixture for further analysis.

Materials:

-

HPLC system with a C18 reverse-phase column

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Reaction mixture from the kinase assay (non-radioactive ATP should be used)

Procedure:

-

Quench the kinase reaction by adding an equal volume of 0.1% TFA.

-

Centrifuge the sample to pellet any precipitate.

-

Inject the supernatant onto the C18 column.

-

Elute the peptides using a linear gradient of Solvent B (e.g., 0-60% over 60 minutes).

-

Monitor the elution profile at 214 nm.

-

Collect fractions corresponding to the peptide peaks.

-

Lyophilize the collected fractions to remove the solvent.

Mass Spectrometry Analysis of Phosphorylation

Mass spectrometry is a powerful technique to confirm the phosphorylation of the synthetic peptide and to identify the specific phosphorylation sites.

Materials:

-

Purified phosphopeptide from HPLC

-

Mass spectrometer (e.g., MALDI-TOF or LC-ESI-MS/MS)

-

Appropriate matrix for MALDI (e.g., α-cyano-4-hydroxycinnamic acid)

Procedure:

-

Reconstitute the lyophilized phosphopeptide in a suitable solvent (e.g., 50% acetonitrile, 0.1% TFA).

-

For MALDI-TOF: Mix the peptide solution with the matrix solution and spot it onto the MALDI target plate. Allow it to air dry. Acquire the mass spectrum. A mass shift of +80 Da per phosphate group compared to the unphosphorylated peptide is indicative of phosphorylation.

-

For LC-ESI-MS/MS: Inject the peptide solution into the LC-MS/MS system. The peptide will be separated by the LC and then ionized and fragmented in the mass spectrometer.

-

Analyze the fragmentation pattern (MS/MS spectrum) to identify the peptide sequence and pinpoint the exact location of the phosphate group.

Caption: Workflow for the analysis of phosphopeptides using HPLC and mass spectrometry.

Conclusion

Synthetic S6 peptides are indispensable tools for dissecting the intricacies of the mTOR signaling pathway and for the discovery of novel kinase inhibitors. Their well-defined properties and the robust experimental protocols available for their study provide a solid foundation for advancing our understanding of cellular regulation and for the development of targeted therapies for a range of diseases, including cancer and metabolic disorders.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Site-specific phosphorylation of a synthetic peptide derived from ribosomal protein S6 by human placenta protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multisite phosphorylation of a synthetic peptide derived from the carboxyl terminus of the ribosomal protein S6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative studies on phosphorylation of synthetic peptide analogue of ribosomal protein S6 and 40-S ribosomal subunits between Ca2+/phospholipid-dependent protein kinase and its protease-activated form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human S6 Synthetic Peptide (PEP-0252) [thermofisher.com]

- 7. worldwide.promega.com [worldwide.promega.com]

Core Principles of S6 Peptide Nomenclature

An In-depth Technical Guide to S6 Peptide Nomenclature and Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nomenclature, function, and analysis of S6 peptides. It is designed to clarify the different contexts in which "this compound" is used, detail the signaling pathways in which they play a role, and provide structured data and protocols for their study.

The term "this compound" can refer to several distinct entities. Understanding the context is crucial for accurate interpretation of research data. The nomenclature depends on whether the peptide is a fragment of the ribosomal protein S6, a synthetic tag for protein labeling, or a substrate for S6 Kinase.

General IUPAC Peptide Nomenclature

The foundation for naming any peptide, including S6 peptides, is the set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). The core principles are as follows:

-

Sequence Directionality : Peptides are named from the N-terminus (free amino group) to the C-terminus (free carboxyl group).[1][2]

-

Residue Naming : For all amino acid residues except the C-terminal one, the "-ine," "-an," "-ic acid," or "-ate" suffix is changed to "-yl".[3] For example, a peptide composed of Alanine, Valine, and Cysteine in that order is named Alanyl-valyl-cysteine.[2]

-

Abbreviations : Three-letter (e.g., Ala, Val, Cys) or one-letter (e.g., A, V, C) codes are commonly used to represent the amino acid sequence.[1]

-

Modifications : Modifications to amino acids, such as phosphorylation or the attachment of other chemical groups, are indicated with prefixes or symbols.

Peptides Derived from Ribosomal Protein S6 (rpS6/eS6)

The most common reference to "this compound" relates to peptide fragments derived from the 40S ribosomal protein S6 (rpS6).[4][5] This protein is a key component of the ribosome and a major substrate for several protein kinases.[5][6]

-

Systematic Nomenclature : A universal nomenclature for ribosomal proteins has been proposed to standardize names across species. In this system, the protein commonly known as S6 is designated eS6 , with the 'e' indicating its eukaryotic origin.[7][8]

-

Fragment Naming : Peptides derived from rpS6/eS6 are typically named by indicating the parent protein followed by the amino acid residue numbers of the fragment in parentheses. For example, a peptide spanning from alanine at position 229 to alanine at position 239 of human rpS6 is denoted as rpS6(229-239) or simply S6(229-239) .[9]

-

Trivial Names : Short, significant fragments may be given trivial names. A widely studied synthetic peptide corresponding to the 21 C-terminal amino acids of human rpS6 is often referred to as S6-21 .[4][10] Its sequence is AKRRRLSSLRASTSKSESSQK.[4][10]

The this compound Tag

Distinct from rpS6-derived peptides, the "S6 tag" is a short, 12-amino-acid sequence (GDSLSWLLRLLN ) identified from a phage-displayed library.[11][12] This tag is genetically fused to a protein of interest to serve as a substrate for site-specific labeling by the Sfp phosphopantetheinyl transferase.[12] This allows for the covalent attachment of probes or other molecules for detection and functional studies.[12][13]

The diagram below illustrates the different classes of S6 peptides.

Caption: Logical relationships in this compound nomenclature.

The mTOR/S6K1 Signaling Pathway

Peptides derived from ribosomal protein S6 are of significant interest because rpS6 is a downstream effector of the highly conserved mTOR/S6K1 signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[14][15]

The pathway is initiated by growth factors (like insulin) or nutrients, which activate phosphoinositide 3-kinase (PI3K) and Akt.[15] Akt, in turn, phosphorylates and inhibits the TSC1/TSC2 complex, relieving its inhibition of the small GTPase Rheb.[16] Rheb-GTP then activates the mTORC1 complex (mammalian Target of Rapamycin Complex 1).[5]

Activated mTORC1 phosphorylates and activates its two major downstream effectors: S6 Kinase 1 (S6K1) and 4E-BP1.[5] S6K1 then phosphorylates multiple substrates, most notably ribosomal protein S6 on several serine residues in its C-terminal region.[14][16] This phosphorylation is thought to enhance the translation of a specific class of mRNAs known as 5' TOP (Terminal Oligo-Pyrimidine) mRNAs, which encode components of the translational machinery itself.[14]

Caption: The mTOR/S6K1 signaling pathway leading to rpS6 phosphorylation.

Quantitative Analysis of this compound-Kinase Interactions

The interaction between S6 peptides and kinases like S6K1 is typically characterized by enzyme kinetics rather than simple binding affinity (Kd). The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and a lower Km suggests a higher affinity of the enzyme for the substrate.

| Parameter | Description |

| Km (Michaelis Constant) | Substrate concentration at which the enzyme operates at half its maximal velocity. It is an inverse measure of the substrate's affinity for the enzyme. |

| Vmax (Maximum Velocity) | The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. |

| kcat/Km | A measure of the enzyme's catalytic efficiency and substrate specificity. |

The following table summarizes key quantitative data from studies on the phosphorylation of S6-derived peptides.

| Peptide/Substrate | Kinase | Parameter | Value | Reference |

| Synthetic this compound (R1-A13) | Protein Kinase C (PKC) | Apparent Km | 30 µM | [17] |

| Synthetic this compound (R1-A13) | Protein Kinase C (PKC) | Vmax | 0.16 µmol/min/mg | [17] |

| Synthetic this compound (S6-21) | S6/H4 Kinase | Specific Activity | 45 nmol/min/mg | [4] |

| 40S Ribosomes (containing rpS6) | S6/H4 Kinase | Specific Activity | 23 nmol/min/mg | [4] |

| S6(229-239) variant [Ala235] | Protease-Activated Kinase 1 (PAK-1) | Km | 20-fold increase vs. WT | [18] |

| S6(229-239) variant [Ala236] | Protease-Activated Kinase 1 (PAK-1) | Km | 800-fold increase vs. WT | [18] |

Experimental Methodologies

This section details common protocols used in the synthesis, analysis, and functional study of S6 peptides.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used.

General Protocol:

-

Resin Preparation : A solid support resin (e.g., Rink amide resin) is swollen in a suitable solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling : The C-terminal Fmoc-protected amino acid is coupled to the resin.

-

Deprotection : The Fmoc protecting group on the α-amino group is removed using a base, typically a solution of 20% piperidine in DMF, to expose a free amine for the next coupling step.

-

Amino Acid Coupling : The next Fmoc-protected amino acid is activated using coupling reagents (e.g., HBTU/HOBt and DIEA in DMF) and added to the resin to form a new peptide bond. The reaction is driven to completion by using an excess of the activated amino acid.

-

Wash : The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Cycle Repetition : Steps 3-5 are repeated for each amino acid in the desired sequence.

-

Final Cleavage and Deprotection : Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, often containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification : The crude peptide is precipitated, lyophilized, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

S6 Kinase Activity Assay

These assays measure the ability of an S6 kinase (like S6K1) to phosphorylate a specific this compound substrate.

Luminescence-Based Assay (e.g., ADP-Glo™):

This method quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Caption: Workflow for a luminescence-based S6 Kinase activity assay.

Radiometric Assay ([γ-³²P]ATP):

This classic method measures the incorporation of a radioactive phosphate group from [γ-³²P]ATP onto the peptide substrate.

-

Reaction Setup : A reaction mix is prepared containing kinase buffer, the this compound substrate, MgCl₂, [γ-³²P]ATP, and cold ATP. The reaction is initiated by adding the S6 kinase enzyme preparation.

-

Incubation : The reaction is incubated for a defined period (e.g., 10-30 minutes) at 30°C.[6]

-

Spotting : An aliquot of the reaction is spotted onto P81 phosphocellulose paper. The negatively charged phosphate groups on the phosphorylated peptide bind to the positively charged paper.

-

Washing : The paper is washed multiple times with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.

-

Quantification : The radioactivity retained on the paper is measured using a scintillation counter. The counts per minute (CPM) are proportional to the kinase activity.

MALDI-TOF Mass Spectrometry for Peptide Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to confirm the identity and purity of synthesized peptides by measuring their mass-to-charge ratio (m/z).[9]

General Protocol:

-

Sample Preparation : The purified peptide sample is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid, HCCA) on a metal target plate. The matrix co-crystallizes with the peptide as the solvent evaporates.[9]

-

Desorption and Ionization : The plate is placed in the mass spectrometer. A pulsed laser is fired at the sample spot, causing the matrix to absorb the energy and desorb, carrying the peptide molecules into the gas phase and ionizing them (typically by protonation).[9]

-

Time-of-Flight Analysis : The ionized peptides are accelerated by an electric field into a flight tube. The time it takes for an ion to travel the length of the tube to the detector is proportional to the square root of its m/z ratio. Lighter ions travel faster and reach the detector first.[9]

-

Data Analysis : The instrument records the time of flight for each ion, which is converted into an m/z spectrum. The resulting mass can be compared to the theoretical mass of the synthesized peptide to confirm its identity.

Site-Directed Mutagenesis of rpS6

Site-directed mutagenesis is used to introduce specific amino acid substitutions into the rpS6 protein (e.g., changing phosphorylation-site serines to alanines) to study the functional consequences of phosphorylation.[17]

General Protocol (using PCR):

-

Primer Design : Two complementary oligonucleotide primers are designed. These primers contain the desired mutation and anneal to the plasmid DNA containing the rpS6 gene.

-

PCR Amplification : A PCR reaction is performed using a high-fidelity DNA polymerase (e.g., Pfu) and the plasmid template. The primers are extended, synthesizing a new plasmid that incorporates the mutation.

-

Template Digestion : The PCR product is treated with the restriction enzyme DpnI. This enzyme specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.

-

Transformation : The resulting nicked, circular dsDNA is transformed into competent E. coli cells. The nicks are repaired by the bacterial DNA repair machinery.

-

Screening and Sequencing : Plasmids are isolated from the resulting colonies and sequenced to confirm the presence of the desired mutation.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. ribosomal protein S6 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. mdpi.com [mdpi.com]

- 4. abbiotec.com [abbiotec.com]

- 5. S6 Kinase Substrate (229-239) [anaspec.com]

- 6. How to measure and evaluate binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphorylation and Degradation of S6K1 (p70S6K1) in Response to Persistent JNK1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structures of the S6K1 kinase domain in complexes with inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ribosomal Protein S6 Phosphorylation Is Involved in Novelty-Induced Locomotion, Synaptic Plasticity and mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ribosomal protein S6 phosphorylation is a determinant of cell size and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biocompare.com [biocompare.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 15. Multisite Phosphorylation of S6K1 Directs a Kinase Phospho-code that Determines Substrate Selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Peptide Workflows [proteinmetrics.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The S6 Peptide: A Linchpin of the 40S Ribosomal Subunit and a Nexus of Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 40S ribosomal protein S6 (RPS6), a key component of the small ribosomal subunit, stands at the crossroads of protein synthesis and cellular signaling. Once considered a constitutive structural element of the ribosome, S6 is now recognized as a dynamic regulator of translation, cell growth, and proliferation. Its activity is intricately controlled by post-translational modification, specifically phosphorylation, which is orchestrated by the highly conserved PI3K/AKT/mTOR signaling pathway. This technical guide provides a comprehensive overview of the S6 peptide's function, its regulation, and the experimental methodologies used to investigate its role in cellular physiology and disease. We delve into the quantitative aspects of S6 phosphorylation, its impact on the translation of specific mRNA subsets, and its potential as a therapeutic target. Detailed experimental protocols and visual representations of key pathways and workflows are provided to facilitate a deeper understanding and practical application of this knowledge in a research and development setting.

The this compound: An Integral Component of the 40S Ribosomal Subunit

The eukaryotic ribosome, the cellular machinery responsible for protein synthesis, is composed of a small (40S) and a large (60S) subunit. The this compound, also known as rpS6 or eS6, is a crucial structural component of the 40S subunit[1]. It is located at the interface between the small and large ribosomal subunits, a position that suggests a potential role in the dynamics of mRNA and tRNA binding during translation[1]. The 40S subunit is responsible for decoding the mRNA template, and S6, along with other ribosomal proteins, contributes to the structural integrity and function of this process[1]. While essential for the biogenesis of the 40S subunit, the most studied aspect of S6 biology is its regulation by phosphorylation and the subsequent functional consequences[2].

The PI3K/AKT/mTOR Signaling Pathway: The Upstream Regulator of S6 Phosphorylation

The phosphorylation of the this compound is a tightly regulated process, primarily governed by the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, responding to a variety of extracellular and intracellular signals such as growth factors, nutrients, and cellular energy levels.

The signaling cascade is initiated by the activation of phosphoinositide 3-kinase (PI3K), which in turn activates the serine/threonine kinase AKT. AKT has numerous downstream targets, one of the most critical being the mammalian target of rapamycin (mTOR) complex 1 (mTORC1)[3][4][5]. mTORC1 directly phosphorylates and activates the p70 S6 kinases (S6K1 and S6K2), which are the primary kinases responsible for phosphorylating the this compound[3][6]. Additionally, the p90 ribosomal S6 kinases (RSK), which are activated by the MAPK/ERK pathway, can also phosphorylate S6, indicating a crosstalk between these major signaling networks[7].

Quantitative Analysis of S6 Phosphorylation

The this compound possesses five conserved serine residues in its C-terminal region that are subject to hierarchical phosphorylation: Ser235, Ser236, Ser240, Ser244, and Ser247. S6K1 and S6K2 are capable of phosphorylating all five sites, while other kinases such as RSK primarily target Ser235 and Ser236[8].

| Phosphorylation Site | Primary Kinase(s) |

| Ser235 | S6K1/2, RSK, PKA, PKC, PKG, DAPK |

| Ser236 | S6K1/2, RSK, PKA, PKC, PKG, DAPK |

| Ser240 | S6K1/2 |

| Ser244 | S6K1/2 |

| Ser247 | S6K1/2, CK1 |

| Table 1: Phosphorylation Sites on Ribosomal Protein S6 and Their Corresponding Kinases. [8] |

The phosphorylation status of S6 is a widely used readout for the activity of the mTORC1 pathway[1]. However, the functional consequence of this phosphorylation on translation is more nuanced than initially thought. While it was once hypothesized that S6 phosphorylation is essential for the translation of mRNAs containing a 5' terminal oligopyrimidine tract (5' TOP), which encode for ribosomal proteins and other components of the translational machinery, recent evidence from studies using S6 phosphorylation-deficient knock-in mice has challenged this model[9][10]. These studies have shown that the translation of 5' TOP mRNAs is largely independent of S6 phosphorylation[9].

Instead, S6 phosphorylation appears to selectively promote the translation of mRNAs with short coding sequences (CDSs)[1]. Ribosome profiling experiments have revealed that S6 becomes progressively dephosphorylated as ribosomes traverse along an mRNA, leading to higher average phosphorylation on shorter transcripts[1].

| mRNA Class | Effect of S6 Phosphorylation on Translational Efficiency | Fold Change (Approximate) |

| mRNAs with short CDSs | Promotes translation | >1.5-fold increase |

| mRNAs with long CDSs | Minor effect | ~1.0-fold (no significant change) |

| 5' TOP mRNAs | Not required for efficient translation | ~1.0-fold (no significant change) |

| Table 2: Differential Impact of S6 Phosphorylation on the Translational Efficiency of mRNA Subsets. This table is a synthesized representation of findings from multiple studies[1]. Actual fold changes can vary depending on the specific mRNA and cellular context. |

Experimental Protocols for Studying the this compound

A variety of experimental techniques are employed to investigate the phosphorylation and function of the this compound. Below are detailed protocols for some of the most common and powerful methods.

Western Blot Analysis of Phosphorylated S6

This is the most common method to assess the phosphorylation status of S6 and thereby the activity of the mTORC1/S6K pathway.

Protocol:

-

Sample Preparation:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

Gel Electrophoresis:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins on a 12% SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane for 1 hour at room temperature in 5% BSA in TBST.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated S6 (e.g., anti-phospho-S6 Ser235/236) at the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager.

-

-

Normalization:

-

Strip the membrane and re-probe with an antibody against total S6 to normalize for protein loading.

-

Ribosome Profiling

Ribosome profiling (Ribo-seq) is a powerful technique that provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.

Protocol Outline:

-

Cell Lysis and Ribosome Arrest: Cells are lysed in the presence of a translation inhibitor (e.g., cycloheximide) to "freeze" ribosomes on the mRNA.

-

Nuclease Treatment: The lysate is treated with RNase I to digest all mRNA that is not protected by the ribosomes.

-

Ribosome Isolation: Monosomes are isolated by sucrose gradient ultracentrifugation.

-

Footprint Extraction: The ribosome-protected mRNA fragments (RPFs), typically 28-30 nucleotides in length, are extracted from the isolated monosomes.

-

Library Preparation: Sequencing adapters are ligated to the RPFs, which are then reverse-transcribed and PCR-amplified to create a sequencing library.

-

Sequencing: The library is sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are mapped to the transcriptome to determine the density and position of ribosomes on each mRNA, allowing for the calculation of translational efficiency.

In Vitro S6K1 Kinase Assay

This assay directly measures the ability of S6K1 to phosphorylate the this compound.

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, combine kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT), recombinant active S6K1, and a recombinant this compound substrate.

-

-

Initiation of Reaction:

-

Start the reaction by adding ATP (often radiolabeled with γ-³²P for detection).

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated this compound by autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-S6 specific antibody.

-

The this compound as a Therapeutic Target

Given the central role of the PI3K/AKT/mTOR pathway in numerous cancers, this pathway is a major focus for drug development. The phosphorylation of S6 is a reliable biomarker for the activity of this pathway, and inhibitors of mTOR (e.g., rapamycin and its analogs) have been developed as anti-cancer agents. By monitoring the phosphorylation status of S6, researchers and clinicians can assess the efficacy of these inhibitors. Furthermore, understanding the specific downstream effects of S6 phosphorylation, such as the selective translation of certain mRNAs, may open up new avenues for therapeutic intervention. For example, targeting the specific translational programs regulated by S6 could offer a more nuanced approach to cancer therapy with potentially fewer side effects than broad inhibition of the mTOR pathway.

Conclusion

The ribosomal protein S6 is far more than a static component of the ribosome. It is a critical nexus for integrating signals from the PI3K/AKT/mTOR pathway to modulate the translational landscape of the cell. While its role in the translation of 5' TOP mRNAs has been revised, its importance in regulating the translation of mRNAs with short coding sequences highlights a sophisticated layer of translational control. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further unravel the complexities of S6 function and to leverage this knowledge in the development of novel therapeutics for a range of diseases, including cancer and metabolic disorders. The continued investigation of S6 and its regulatory network promises to yield deeper insights into the fundamental processes that govern cell growth and homeostasis.

References

- 1. Phosphorylation of ribosomal protein S6 differentially affects mRNA translation based on ORF length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. portlandpress.com [portlandpress.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. pnas.org [pnas.org]

- 7. Ribosomal protein S6 phosphorylation is a determinant of cell size and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ribosomal protein S6 kinase from TOP mRNAs to cell size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transduction of growth or mitogenic signals into translational activation of TOP mRNAs is fully reliant on the phosphatidylinositol 3-kinase-mediated pathway but requires neither S6K1 nor rpS6 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. kinase-screen.mrc.ac.uk [kinase-screen.mrc.ac.uk]

An In-depth Technical Guide to Utilizing S6 Peptide as a Blocking Agent in Immunoassays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the S6 peptide, its role in critical signaling pathways, and its application as a specific blocking agent in various immunoassays. Detailed experimental protocols and quantitative data are presented to facilitate the integration of this tool into your research and development workflows.

Introduction to S6 Ribosomal Protein and this compound

The S6 ribosomal protein (rpS6) is a component of the 40S small ribosomal subunit and plays a crucial role in protein synthesis, cell growth, and proliferation.[1][2] Its activity is primarily regulated by phosphorylation, making it a key downstream effector in the PI3K/Akt/mTOR signaling pathway.[3][4][5]

An "this compound" typically refers to a synthetic oligopeptide whose amino acid sequence is derived from a specific region of the full-length S6 ribosomal protein.[6] These peptides are invaluable tools in studying the kinetics of S6 kinases and for validating the specificity of antibodies targeting the S6 protein. A commonly used this compound for kinase assays has the sequence AKRRRLSSLRA, which is modeled after the major phosphorylation sites in the S6 protein.[7] Another peptide analogue mentioned in research has the sequence Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala, which is based on a region of S6 containing phosphorylation sites regulated by both insulin and cyclic AMP.[6]

The principle behind using an this compound as a blocking agent lies in its ability to competitively bind to the antigen-binding site of an antibody that specifically recognizes that particular epitope on the native S6 protein.[8][9] This pre-incubation of the antibody with an excess of the this compound effectively neutralizes the antibody, preventing it from binding to the S6 protein in a sample.[8][9] This method is instrumental in confirming the specificity of an antibody's reactivity in immunoassays such as Western blotting and ELISA.[10][11][12]

The S6K1 Signaling Pathway

The this compound is intrinsically linked to the S6 Kinase 1 (S6K1) signaling pathway, a critical regulator of cell growth, proliferation, and metabolism.[5][13] S6K1 is a primary downstream target of the mammalian target of rapamycin complex 1 (mTORC1).[4][5]

Pathway Overview:

-

Upstream Activation: Growth factors (e.g., insulin, IGF-1) activate the PI3K/Akt pathway, which in turn activates mTORC1. Nutrients, particularly amino acids, also play a crucial role in mTORC1 activation.[5]

-

mTORC1-S6K1 Axis: Activated mTORC1 phosphorylates and activates S6K1.[3] Key phosphorylation sites on S6K1 for its activation are Thr229 and Thr389.[3]

-

S6K1 Substrates: The primary and most well-known substrate of S6K1 is the ribosomal protein S6 (rpS6).[14] S6K1 phosphorylates rpS6 at multiple serine residues in its C-terminus (Ser235, Ser236, Ser240, Ser244, and Ser247).[14]

-

Downstream Effects: Phosphorylation of rpS6 is associated with an increase in the translation of a specific class of mRNAs known as 5'TOP mRNAs, which encode for ribosomal proteins and elongation factors, thereby promoting protein synthesis and cell growth.[12]

-

Negative Feedback Loop: Activated S6K1 can also participate in a negative feedback loop by phosphorylating and inhibiting insulin receptor substrate 1 (IRS-1), which can lead to insulin resistance.[3][13]

Figure 1. Simplified S6K1 signaling pathway.

This compound as a Blocking Agent: Principles and Applications

The primary application of an this compound as a blocking agent is to serve as a negative control to confirm the specificity of an antibody in an immunoassay.[9] This is particularly crucial when working with phospho-specific antibodies, where it is necessary to demonstrate that the antibody only recognizes the phosphorylated form of the target protein.

The underlying principle is competitive inhibition.[15] By pre-incubating the primary antibody with a molar excess of the this compound that corresponds to the antibody's epitope, the peptide will saturate the antibody's antigen-binding sites.[11] When this antibody-peptide complex is then used in an immunoassay, it will be unable to bind to the target S6 protein present in the sample. A significant reduction or complete elimination of the signal, compared to a control where the antibody was not pre-incubated with the peptide, confirms the antibody's specificity for that epitope.[8]

Key Applications:

-

Western Blotting: To confirm that a band detected on a blot corresponds specifically to the S6 protein and not a non-specific protein.[10]

-

ELISA (Enzyme-Linked Immunosorbent Assay): To validate that the signal generated in an ELISA is due to the specific binding of the antibody to the S6 protein.[16]

-

Immunohistochemistry (IHC) / Immunocytochemistry (ICC): To ensure that the staining observed in tissues or cells is specific to the localization of the S6 protein.[9]

-

Flow Cytometry: To verify the specificity of cell staining for S6 protein.[9]

Experimental Protocols

Proper handling of the synthetic this compound is critical for its efficacy as a blocking agent.

| Parameter | Recommendation |

| Reconstitution | Reconstitute the lyophilized peptide in sterile, nuclease-free water or a buffer such as PBS to a stock concentration of 1 mg/ml.[8][17] |

| Storage | Store the lyophilized peptide at -20°C for long-term storage. Once reconstituted, aliquot the peptide solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[17][18] For short-term use, the reconstituted peptide can be stored at 2-8°C for up to 6 months.[17] |

This protocol outlines the steps for using an this compound to block an anti-S6 antibody in a Western blot experiment.[8][10][11]

Figure 2. Western Blot peptide blocking workflow.

Detailed Steps:

-

Protein Separation and Transfer:

-

Run duplicate lanes of your protein lysate on an SDS-PAGE gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

-

Antibody and Peptide Preparation:

-

Prepare two tubes for the primary antibody incubation.

-

Tube A (Control): Dilute the anti-S6 primary antibody to its optimal working concentration in antibody dilution buffer.

-

Tube B (Blocked): In a separate tube, first add the this compound to the antibody dilution buffer. A 10 to 500-fold molar excess of peptide to antibody is generally recommended.[10][11][17] Then, add the primary antibody to this peptide-containing buffer at the same final concentration as in Tube A.

-

Incubate both tubes for 30 minutes to 2 hours at room temperature with gentle rocking to allow the peptide to bind to the antibody in Tube B.[8][10]

-

-

Incubation and Detection:

-

Cut the membrane to separate the duplicate lanes (if they are on the same blot).

-